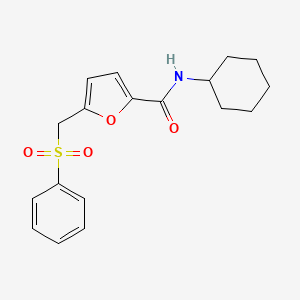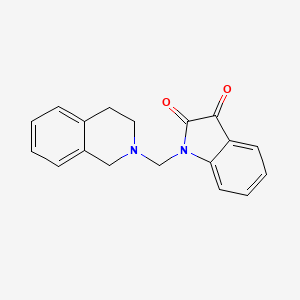
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione, also known as Cgp-52432, is a small molecule inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in signal transduction pathways, regulating a wide range of cellular processes including cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.
作用機序
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to inhibition of cell growth, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on PKC, 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to modulate other signaling pathways including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. It has also been shown to inhibit the activity of the transcription factor NF-kB, which plays a key role in inflammation and immune responses.
実験室実験の利点と制限
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PKC, with minimal off-target effects. It is also cell-permeable and can be administered in vitro and in vivo. However, like all small molecule inhibitors, 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has limitations including potential toxicity, lack of specificity, and variable pharmacokinetics.
将来の方向性
There are several potential future directions for research on 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic properties. Another area is the investigation of the role of PKC in other diseases such as autoimmune disorders and infectious diseases. Finally, the use of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione in combination with other therapeutic agents may have synergistic effects and improve treatment outcomes.
合成法
The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione involves a multi-step process starting with the condensation of 2,3-dioxoindoline with 2-amino-3,4-dihydroisoquinoline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then subjected to a series of reactions including reduction, acetylation, and oxidation to yield the final product.
科学的研究の応用
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PKC has been shown to be overexpressed and hyperactivated, leading to increased cell proliferation and survival. Inhibition of PKC by 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been demonstrated to induce apoptosis and inhibit tumor growth in preclinical models of breast, prostate, and pancreatic cancer.
In cardiovascular disease, PKC has been implicated in the pathogenesis of atherosclerosis, restenosis, and heart failure. 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to inhibit PKC-mediated smooth muscle cell proliferation and migration, as well as reduce neointimal formation in animal models of arterial injury.
In neurological disorders, PKC has been implicated in synaptic plasticity, learning, and memory. 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-15-7-3-4-8-16(15)20(18(17)22)12-19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEBWTIOANEZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,2,3,4-Tetrahydroisoquinolin-2-YL)methyl]-2,3-dihydro-1H-indole-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)

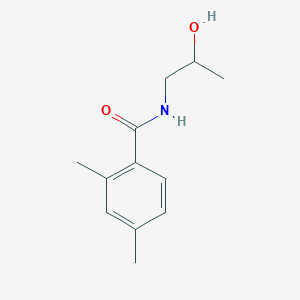
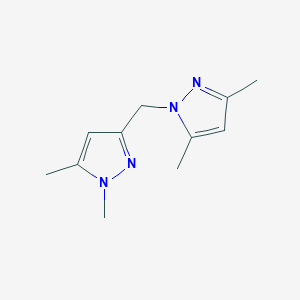

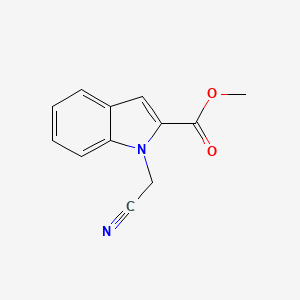
![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)

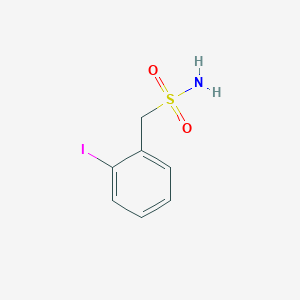
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)
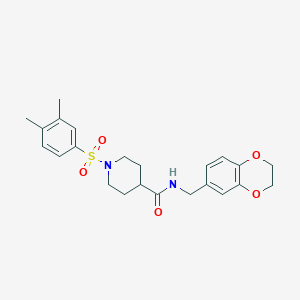
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)
